2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H16F2N2S. It is characterized by the presence of difluoro groups, a thiomorpholine ring, and an amine group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-difluoropropan-1-amine with 3-methylthiomorpholine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound’s difluoro groups and thiomorpholine ring play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine: The parent compound itself.
Uniqueness
This compound is unique due to the presence of both difluoro groups and a thiomorpholine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H16F2N2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2,2-difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2S/c1-7-4-13-3-2-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChI Key |
SYZWULLYEFVAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCN1CC(CN)(F)F |
Origin of Product |
United States |
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